molecular formula C7H15N3OS B14466931 Methyl N'-methyl-N-morpholin-4-ylcarbamimidothioate CAS No. 65719-55-3

Methyl N'-methyl-N-morpholin-4-ylcarbamimidothioate

Katalognummer: B14466931
CAS-Nummer: 65719-55-3
Molekulargewicht: 189.28 g/mol
InChI-Schlüssel: YINWCHPEALZIOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N’-methyl-N-morpholin-4-ylcarbamimidothioate is a chemical compound that belongs to the class of carbamimidothioates It is characterized by the presence of a morpholine ring, a methyl group, and a carbamimidothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N’-methyl-N-morpholin-4-ylcarbamimidothioate typically involves the reaction of morpholine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Methyl N’-methyl-N-morpholin-4-ylcarbamimidothioate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N’-methyl-N-morpholin-4-ylcarbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl N’-methyl-N-morpholin-4-ylcarbamimidothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl N’-methyl-N-morpholin-4-ylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methylmorpholine: A related compound with similar structural features but different functional groups.

    N-Methyl-2-morpholin-4-ylethanamine: Another similar compound with a different substitution pattern on the morpholine ring.

Uniqueness

Methyl N’-methyl-N-morpholin-4-ylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

65719-55-3

Molekularformel

C7H15N3OS

Molekulargewicht

189.28 g/mol

IUPAC-Name

methyl N'-methyl-N-morpholin-4-ylcarbamimidothioate

InChI

InChI=1S/C7H15N3OS/c1-8-7(12-2)9-10-3-5-11-6-4-10/h3-6H2,1-2H3,(H,8,9)

InChI-Schlüssel

YINWCHPEALZIOL-UHFFFAOYSA-N

Kanonische SMILES

CN=C(NN1CCOCC1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.